
3-Fluoro-4-bromo-4'-methoxybiphenyl
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Overview
Description
3-Fluoro-4-bromo-4’-methoxybiphenyl is an organic compound that belongs to the biphenyl family It is characterized by the presence of a fluorine atom at the 3-position, a bromine atom at the 4-position, and a methoxy group at the 4’-position of the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-bromo-4’-methoxybiphenyl typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. In this reaction, an aryl halide (such as 4-bromo-4’-methoxybiphenyl) is coupled with an arylboronic acid (such as 3-fluorophenylboronic acid) in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent like toluene or ethanol under mild conditions.
Industrial Production Methods
Industrial production of 3-Fluoro-4-bromo-4’-methoxybiphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-bromo-4’-methoxybiphenyl can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the methoxy group.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted biphenyl derivatives can be formed.
Oxidation Products: Aldehydes or carboxylic acids can be formed from the oxidation of the methoxy group.
Coupling Products: More complex biphenyl derivatives can be synthesized through further coupling reactions.
Scientific Research Applications
3-Fluoro-4-bromo-4’-methoxybiphenyl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.
Industry: Used in the production of advanced materials and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-bromo-4’-methoxybiphenyl depends on its specific application. In chemical reactions, the presence of the fluorine, bromine, and methoxy groups can influence the reactivity and selectivity of the compound. For example, the electron-withdrawing effect of the fluorine atom can stabilize certain intermediates, while the methoxy group can act as an electron-donating group, affecting the overall reaction pathway .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methoxybiphenyl: Lacks the bromine atom, which can affect its reactivity and applications.
4-Bromo-4’-methoxybiphenyl:
3-Bromo-4’-methoxybiphenyl: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness
3-Fluoro-4-bromo-4’-methoxybiphenyl is unique due to the combination of fluorine, bromine, and methoxy groups on the biphenyl structure. This specific arrangement of substituents can result in distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-bromo-2-fluoro-4-(4-methoxyphenyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFO/c1-16-11-5-2-9(3-6-11)10-4-7-12(14)13(15)8-10/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFEXCQIRMOSSGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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